molecular formula C11H20BF3KNO2 B13610823 Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide

Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide

Cat. No.: B13610823
M. Wt: 305.19 g/mol
InChI Key: UBMGEXPCEVVUPX-UHFFFAOYSA-N
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Description

Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoroboranuide moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl (Boc) groupThe Boc protection can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoroboranuide group can be introduced using potassium trifluoroborate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the Boc group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in various chemical transformations The Boc group provides protection for the amine, allowing for selective reactions at other sites on the molecule

Comparison with Similar Compounds

Similar Compounds

  • Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide
  • Potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide
  • Potassium {1-[(tert-butoxy)carbonyl]-5,5-difluoroazepan-4-yl}methyltrifluoroboranuide

Uniqueness

Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide is unique due to the specific substitution pattern on the piperidine ring and the presence of the trifluoroboranuide moiety

Properties

Molecular Formula

C11H20BF3KNO2

Molecular Weight

305.19 g/mol

IUPAC Name

potassium;trifluoro-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boranuide

InChI

InChI=1S/C11H20BF3NO2.K/c1-10(2,3)18-9(17)16-7-5-11(4,6-8-16)12(13,14)15;/h5-8H2,1-4H3;/q-1;+1

InChI Key

UBMGEXPCEVVUPX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1(CCN(CC1)C(=O)OC(C)(C)C)C)(F)(F)F.[K+]

Origin of Product

United States

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